molecular formula C10H17F3N2 B13956990 N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine

N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine

Cat. No.: B13956990
M. Wt: 222.25 g/mol
InChI Key: JRRHZKIKPJWQAP-UHFFFAOYSA-N
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Description

N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a cyclopropyl group attached to a piperidine ring, which is further connected to a trifluoromethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine typically involves multiple steps, starting with the preparation of the cyclopropylpiperidine intermediate. This intermediate is then reacted with trifluoromethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1-cyclopropylpiperidin-4-yl)methyl)-1,1,1-trifluoromethanamine: shares similarities with other piperidine derivatives and trifluoromethyl-containing compounds.

    Cyclopropylpiperidine: A related compound with a similar core structure but lacking the trifluoromethanamine group.

    Trifluoromethylamine: A simpler compound that contains the trifluoromethyl group but lacks the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the cyclopropylpiperidine and trifluoromethanamine groups allows for unique interactions and reactivity patterns that are not observed in simpler analogs.

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

N-[(1-cyclopropylpiperidin-4-yl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)14-7-8-3-5-15(6-4-8)9-1-2-9/h8-9,14H,1-7H2

InChI Key

JRRHZKIKPJWQAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)CNC(F)(F)F

Origin of Product

United States

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